molecular formula C6H4BrFIN B1528351 4-Bromo-2-fluoro-6-iodoaniline CAS No. 1201149-19-0

4-Bromo-2-fluoro-6-iodoaniline

Cat. No.: B1528351
CAS No.: 1201149-19-0
M. Wt: 315.91 g/mol
InChI Key: BEVNAVSJFOFMKX-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-iodoaniline is an organic compound with the molecular formula C6H4BrFIN . It is a derivative of aniline, which is an aromatic amine .


Synthesis Analysis

The synthesis of this compound involves several steps, including diazotization, bromination, and iodination. Diazotization involves the conversion of an amine to a diazonium ion, followed by halogenation using bromine and iodine.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C6H4BrFIN/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2 . This indicates the presence of bromine, fluorine, and iodine atoms in the benzene ring of the aniline derivative .


Physical and Chemical Properties Analysis

This compound is a pale yellow crystalline solid. It is sparingly soluble in water but soluble in organic solvents such as chloroform and ethyl acetate. The compound has a melting point of 130-133 °C.

Scientific Research Applications

Electrochemical Oxidation Studies

4-Bromo-2-fluoro-6-iodoaniline, similar to its halogenated counterparts, has been studied for its electrochemical oxidation behavior. Research by Kádár et al. (2001) on the electrochemical oxidation of halogenated anilines, including 4-bromoaniline and 4-iodoaniline, in acetonitrile solution, sheds light on the oxidation mechanisms that may apply to this compound. These studies are crucial for understanding the electrochemical properties of halogenated anilines, which can be leveraged in developing novel electrochemical sensors, corrosion-resistant materials, and organic synthesis methodologies (Kádár, Nagy, Karancsi, & Farsang, 2001).

Photochemical Reactivity

The photochemical behavior of haloanilines, including 4-iodoaniline, has been studied to understand the effects of halogen substituents on photochemical reactions. This research is pivotal for the development of photoresists and photoinitiators used in the polymer industry. Understanding the photophysics of such compounds can lead to advancements in photodynamic therapy, where specific wavelengths of light are used to activate chemical reactions in targeted tissues (Freccero, Fagnoni, & Albini, 2003).

Synthesis of Novel Compounds

Halogenated anilines, like this compound, serve as intermediates in the synthesis of complex organic molecules. For instance, Shatzmiller et al. (1986) described the regiocontrolled synthesis of halogenated oxazines, highlighting the role of halogenated anilines in synthesizing bioactive molecules and materials with unique optical and electronic properties. This area of research is crucial for developing new drugs, agrochemicals, and materials for electronics and photonics (Shatzmiller, Lidor, & Shalom, 1986).

Luminescent and Structural Properties in Lanthanide Complexes

The effect of halogen substituents on the luminescent and structural properties of lanthanide complexes has been explored by Monteiro et al. (2015). This research underscores the potential application of this compound in the development of new luminescent materials, which could be used in LEDs, laser materials, and fluorescence-based sensors. Understanding how different halogens affect the properties of these complexes can lead to the design of materials with tailored optical properties for specific applications (Monteiro, Bettencourt-Dias, Mazali, & Sigoli, 2015).

Safety and Hazards

4-Bromo-2-fluoro-6-iodoaniline may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume, and wear protective gloves, protective clothing, eye protection, and face protection .

Mechanism of Action

Mode of Action

It’s known that anilines can undergo various chemical reactions, including nucleophilic substitution . The presence of bromo, fluoro, and iodo substituents on the aniline ring may influence its reactivity and interaction with its targets.

Biochemical Pathways

4-Bromo-2-fluoro-6-iodoaniline is used in the synthesis of a resin-bound sulfonamide, which serves as a starting material for the preparation of 2,3,5-trisubstituted indoles . Indoles are key structures in many natural products and pharmaceuticals, indicating that this compound may indirectly influence various biochemical pathways through its role in indole synthesis.

Pharmacokinetics

It’s noted that the compound has high gastrointestinal absorption and is blood-brain barrier permeant . These properties suggest that the compound may have good bioavailability, allowing it to reach its targets effectively.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be handled carefully to avoid generating dust and contact with skin and eyes . Moreover, the compound’s reactivity and stability may be affected by factors such as temperature, pH, and the presence of other chemicals.

Properties

IUPAC Name

4-bromo-2-fluoro-6-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFIN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVNAVSJFOFMKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(4-bromo-2-fluorophenyl)amine (6 g) was dissolved in ethanol (200 mL), silver sulfate (10.8 g) was added and then iodine (8.8 g) was added in small portions. After the addition was complete, the reaction mixture was stirred at ambient temperature overnight. The reaction mixture was filtered and evaporated to leave a dark oil which was taken up in EtOAc, washed with saturated sodium thiosulphate (100 mL×2), sodium carbonate solution (100 mL×2) and water. The organic layer dried over anhydrous Na2SO4 and evaporated. The crude product was purified by column chromatography to give (4-bromo-2-fluoro-6-iodophenyl)amine (D159) (8.6 g) as a yellow solid. MS (ES): C6H4BrFIN requires 315; found 315.9 (M+H+).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
10.8 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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